5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is a synthetic organic compound that belongs to the class of naphthylamines This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a dimethylamino group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chlorine atom.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A structurally similar compound without the benzyloxy, chlorine, and dimethylamino groups.
8-Chloro-1,2,3,4-tetrahydro-1-naphthylamine: Similar but lacks the benzyloxy and dimethylamino groups.
5-Benzyloxy-1,2,3,4-tetrahydro-1-naphthylamine: Similar but lacks the chlorine and dimethylamino groups.
Uniqueness
The uniqueness of 5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
63978-98-3 |
---|---|
Molecular Formula |
C19H23Cl2NO |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(8-chloro-5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-21(2)17-10-6-9-15-18(12-11-16(20)19(15)17)22-13-14-7-4-3-5-8-14;/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3;1H |
InChI Key |
VCCXEPGLINBAJG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.